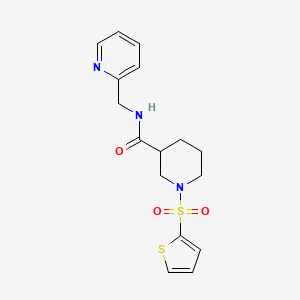![molecular formula C18H16N2O3S2 B4726482 N-(3-methylphenyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4726482.png)
N-(3-methylphenyl)-4-[(2-thienylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-(3-methylphenyl)-4-[(2-thienylsulfonyl)amino]benzamide, commonly known as TSPO ligand, is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a selective ligand for the translocator protein 18 kDa (TSPO), which is found in the outer mitochondrial membrane of various cells, including those in the brain, heart, and immune system.
Mécanisme D'action
N-(3-methylphenyl)-4-[(2-thienylsulfonyl)amino]benzamide ligand binds to this compound in the outer mitochondrial membrane and modulates its activity. This compound is involved in various biological processes, including cholesterol transport, steroidogenesis, and apoptosis. This compound ligand has been shown to modulate these processes by altering the conformation and activity of this compound. The exact mechanism of action of this compound ligand is not fully understood, but it is thought to involve the regulation of mitochondrial function and cellular energy metabolism.
Biochemical and Physiological Effects:
This compound ligand has been shown to have various biochemical and physiological effects. It has been shown to modulate mitochondrial function and cellular energy metabolism, which may have implications for the treatment of metabolic disorders, such as diabetes and obesity. This compound ligand has also been shown to modulate immune function and inflammation, which may have implications for the treatment of autoimmune and inflammatory diseases. Additionally, this compound ligand has been shown to modulate neuronal function and neurotransmitter release, which may have implications for the treatment of neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methylphenyl)-4-[(2-thienylsulfonyl)amino]benzamide ligand has several advantages for lab experiments. It has high affinity and selectivity for this compound, which allows for specific modulation of this compound activity. It is also relatively easy to synthesize and purify, which makes it accessible for use in a wide range of experiments. However, there are also limitations to the use of this compound ligand in lab experiments. It has limited solubility in aqueous solutions, which may limit its use in certain assays. Additionally, the exact mechanism of action of this compound ligand is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(3-methylphenyl)-4-[(2-thienylsulfonyl)amino]benzamide ligand. One area of research is the development of new this compound ligands with improved pharmacological properties, such as increased solubility and selectivity. Another area of research is the investigation of the role of this compound in various biological processes, including neuroinflammation, cancer, and cardiovascular disease. Additionally, this compound ligand may have potential applications in the development of new diagnostic and therapeutic agents for various diseases. Overall, the study of this compound ligand has the potential to provide new insights into the role of this compound in health and disease and to facilitate the development of new treatments for various pathological conditions.
Applications De Recherche Scientifique
N-(3-methylphenyl)-4-[(2-thienylsulfonyl)amino]benzamide ligand has been studied extensively for its potential applications in scientific research. It has been shown to have a high affinity for this compound, which is upregulated in various pathological conditions, including neuroinflammation, cancer, and cardiovascular disease. This compound ligand has been used as a tool to image and quantify this compound expression in vivo using positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. It has also been used to modulate this compound activity in vitro and in vivo to investigate the role of this compound in various biological processes.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-4-(thiophen-2-ylsulfonylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-13-4-2-5-16(12-13)19-18(21)14-7-9-15(10-8-14)20-25(22,23)17-6-3-11-24-17/h2-12,20H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZGVMWGRYJQRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 1-{[(4-fluorobenzyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B4726407.png)
![ethyl 4-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-3-oxobutanoate](/img/structure/B4726413.png)
![2-bromo-N-{2-[(2-methylphenyl)thio]ethyl}benzamide](/img/structure/B4726421.png)
![3-{5-[(2,4-dichlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4726428.png)
![ethyl 3-[(benzylsulfonyl)amino]-4-methylbenzoate](/img/structure/B4726430.png)
![4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-6-methyl-2-(2-pyridinyl)quinoline](/img/structure/B4726436.png)

![3-(2-furyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4726451.png)
![N-[4-(acetylamino)phenyl]-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4726476.png)

![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methyl-2H-tetrazol-5-yl)acetamide](/img/structure/B4726487.png)
![5-[1-(methylsulfonyl)-3-piperidinyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4726490.png)
![2-(2-methoxyphenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4726496.png)